Cas no 34422-38-3 (1-Propanol, 2-(2-methylpropoxy)-)

1-Propanol, 2-(2-methylpropoxy)-, is a branched ether-alcohol compound characterized by its unique molecular structure combining propanol and isobutoxy functionalities. This chemical exhibits favorable solvency properties, making it suitable for applications requiring a balance of polarity and hydrophobicity. Its branched ether group enhances compatibility with both polar and non-polar substances, while the hydroxyl group provides reactivity for derivatization or formulation adjustments. The compound's intermediate volatility and stability under typical processing conditions make it a versatile ingredient in specialty coatings, adhesives, and industrial cleaning systems. Its structure contributes to reduced surface tension in formulations, improving wetting and spreading performance. The product's defined purity and consistent physicochemical properties ensure reliable performance in technical applications.
1-Propanol, 2-(2-methylpropoxy)- structure
34422-38-3 structure
Product Name:1-Propanol, 2-(2-methylpropoxy)-
CAS No:34422-38-3
MF:C7H16O2
MW:132.200742721558
CID:1468012
PubChem ID:11542790
Update Time:2025-10-19

1-Propanol, 2-(2-methylpropoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol, 2-(2-methylpropoxy)-
    • 2-(2-methylpropoxy)propan-1-ol
    • 2-(2-Methylpropoxy)-1-propanol
    • Z1896289316
    • 2-isobutoxy-propanol
    • EN300-6222303
    • SCHEMBL713454
    • SFWUPQKPNMJTGN-UHFFFAOYSA-N
    • DTXSID60468268
    • 34422-38-3
    • Inchi: 1S/C7H16O2/c1-6(2)5-9-7(3)4-8/h6-8H,4-5H2,1-3H3
    • InChI Key: SFWUPQKPNMJTGN-UHFFFAOYSA-N
    • SMILES: O(C(C)CO)CC(C)C

Computed Properties

  • Exact Mass: 132.11508
  • Monoisotopic Mass: 132.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 61.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46

1-Propanol, 2-(2-methylpropoxy)- Pricemore >>

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Additional information on 1-Propanol, 2-(2-methylpropoxy)-

1-Propanol, 2-(2-methylpropoxy)- and CAS No. 34422-38-3: Applications and Research Developments

The compound 1-Propanol, 2-(2-methylpropoxy)-, identified by the CAS number 34422-38-3, is a significant chemical entity with diverse applications in the pharmaceutical and chemical industries. This compound, also known as 2-(isobutoxy)propanol, has garnered attention due to its unique structural properties and potential benefits in various synthetic processes.

The molecular structure of 1-Propanol, 2-(2-methylpropoxy)- consists of a propanol backbone substituted with a 2-methylpropoxy group. This configuration imparts specific solvency characteristics, making it an effective solvent in formulating pharmaceuticals and other chemical products. The presence of the isobutoxy moiety enhances its ability to dissolve a wide range of organic compounds, which is particularly useful in drug formulation and synthesis.

In recent years, research has highlighted the compound's role in the development of novel drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) has been explored for improving bioavailability and controlled release mechanisms. Studies have demonstrated that 1-Propanol, 2-(2-methylpropoxy)- can enhance the solubility of poorly water-soluble drugs, thereby facilitating more efficient absorption and therapeutic effects.

The pharmaceutical industry has also leveraged this compound in the synthesis of intermediates for complex molecules. Its reactivity allows for the introduction of functional groups at specific positions, enabling the construction of intricate molecular architectures. This has been particularly valuable in the development of biologics and peptidomimetics, where precise control over molecular structure is crucial.

Moreover, environmental considerations have driven research into greener alternatives for traditional solvents. 1-Propanol, 2-(2-methylpropoxy)- has been investigated as a more sustainable option due to its lower toxicity profile compared to some conventional solvents. Its biodegradability and reduced environmental impact make it an attractive choice for industrial applications where ecological responsibility is paramount.

The compound's utility extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its role as a coupling agent in polymer synthesis has been explored, where it contributes to the formation of stable polymer matrices with enhanced mechanical properties. This application is particularly relevant in the development of advanced materials for packaging and industrial components.

Recent advancements in analytical chemistry have also utilized 1-Propanol, 2-(2-methylpropoxy)- as a reference standard for chromatographic techniques. Its well-characterized properties make it an ideal candidate for calibrating instruments and validating methods used in quality control laboratories. This ensures accuracy and reliability in analytical results across various industries.

The synthesis of this compound has seen significant improvements in recent years, with methods becoming more efficient and scalable. Catalytic processes have been developed to enhance yield while minimizing waste production. These innovations align with global trends toward sustainable manufacturing practices, reducing the environmental footprint of chemical production.

In conclusion, the versatility of 1-Propanol, 2-(2-methylpropoxy)-, identified by CAS number 34422-38-3, underscores its importance in modern chemistry. From enhancing drug delivery systems to contributing to green chemistry initiatives, this compound continues to play a pivotal role in advancing scientific research and industrial applications. As research progresses, its potential uses are expected to expand further, solidifying its position as a cornerstone chemical entity.

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